molecular formula C11H16ClN5 B13347545 cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride

cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride

Cat. No.: B13347545
M. Wt: 253.73 g/mol
InChI Key: MHKJSOCUGZPRAA-UHFFFAOYSA-N
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Description

cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core fused with a cyclobutane ring. It has been studied for its potential as a kinase inhibitor, making it a valuable candidate in the development of therapeutic agents for various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Introduction of the Cyclobutane Ring: The cyclobutane ring is introduced through a series of reactions, including cyclization and functional group modifications.

    Methylation and Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various biological processes.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride involves its interaction with specific molecular targets, primarily kinases . By inhibiting kinase activity, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis. This makes it a promising candidate for targeted therapies in oncology and other fields.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride stands out due to its unique cyclobutane ring, which can influence its binding affinity and selectivity towards specific kinases. This structural feature may provide advantages in terms of efficacy and safety compared to other similar compounds.

Properties

Molecular Formula

C11H16ClN5

Molecular Weight

253.73 g/mol

IUPAC Name

1-N-methyl-1-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine;hydrochloride

InChI

InChI=1S/C11H15N5.ClH/c1-16(8-4-7(12)5-8)11-9-2-3-13-10(9)14-6-15-11;/h2-3,6-8H,4-5,12H2,1H3,(H,13,14,15);1H

InChI Key

MHKJSOCUGZPRAA-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC(C1)N)C2=NC=NC3=C2C=CN3.Cl

Origin of Product

United States

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